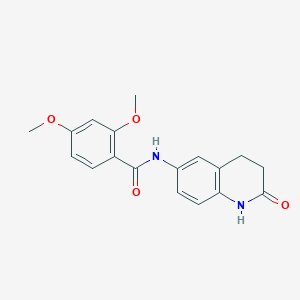
2,4-dimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of tetrahydroquinoline, a type of isoquinoline . Isoquinoline alkaloids are a large group of natural products in which 1,2,3,4-tetrahydroisoquinolines (THIQ) form an important class . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Tetrahydroquinoline derivatives are known to undergo a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Applications De Recherche Scientifique
Synthesis and Characterization
2,4-dimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, and compounds with similar structures, have been the focus of synthetic chemistry research. These compounds are of interest due to their complex heterocyclic structures and potential biological activities. For instance, the synthesis of tetra- and penta-heterocyclic compounds incorporating the isoquinoline moiety has been explored, demonstrating the utility of Michael addition reactions and subsequent transformations to yield various derivatives with potential pharmacological applications Tayseer A. Abdallah, H. Hassaneen, H. A. Abdelhadi, 2009.
Radioligand Binding and Imaging Studies
Research has also been conducted on benzamide analogues related to the given chemical structure for their ability to bind to sigma-2 (σ2) receptors, an important target in neuropharmacology and oncology. For example, N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide (RHM-1) has been identified as a novel σ2 receptor probe, showing high affinity and potential utility in imaging studies Jinbin Xu, Z. Tu, L. Jones, S. Vangveravong, K. Wheeler, R. Mach, 2005.
Catalysis and Organic Transformations
Another area of interest is the use of these compounds in catalysis and organic transformations. For example, the cobalt-promoted dimerization of aminoquinoline benzamides has been developed as a method for constructing complex molecules, demonstrating the compatibility of various functional groups under the reaction conditions and highlighting the versatility of such compounds in synthetic chemistry L. Grigorjeva, O. Daugulis, 2015.
Hybrid Structures for Tumor Diagnosis
Compounds bridging structures related to this compound with other pharmacophores have been explored for their potential in tumor diagnosis. Hybrids between such compounds and high-affinity σ2 receptor ligands have shown promise for the development of PET radiotracers, underscoring the role of structural modification in tuning receptor affinity and selectivity C. Abate, S. Ferorelli, M. Contino, R. Marottoli, N. Colabufo, R. Perrone, F. Berardi, 2011.
Mécanisme D'action
Target of Action
The primary targets of 2,4-dimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide are the bromodomain-containing proteins TRIM24 (tripartite motif containing protein 24) and BRPF1 (bromodomain and PHD finger containing protein 1) . These proteins are involved in the epigenetic regulation of gene expression and have been implicated in human cancer .
Mode of Action
This compound interacts with its targets, TRIM24 and BRPF1, by binding to their bromodomains . This interaction inhibits the function of these proteins, thereby affecting the epigenetic regulation of gene expression .
Biochemical Pathways
The inhibition of TRIM24 and BRPF1 by this compound affects various biochemical pathways involved in gene expression . This can lead to changes in the transcriptional activity of certain genes, which can have downstream effects on cellular processes such as cell proliferation and differentiation .
Pharmacokinetics
The pharmacokinetic properties of this compound are favorable, with a reported bioavailability of 29% . This suggests that the compound is well-absorbed and distributed within the body, which is important for its efficacy .
Result of Action
The molecular and cellular effects of this compound’s action include changes in gene expression patterns and potential alterations in cellular processes such as cell growth and differentiation . These effects could potentially be harnessed for therapeutic purposes, particularly in the context of diseases such as cancer where the regulation of gene expression is often disrupted .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH and temperature of the biological environment can affect the compound’s stability and its ability to interact with its targets . Additionally, the presence of other molecules, such as proteins or lipids, can also influence the compound’s action by affecting its distribution within the body .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
The biochemical properties of 2,4-dimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide are largely determined by its interactions with enzymes, proteins, and other biomolecules
Cellular Effects
It is known that the compound has been used in the study of TRIM24 and BRPF1 bromodomain function
Molecular Mechanism
It is known to have low nanomolar affinities for TRIM24 and BRPF1 , suggesting it may exert its effects at the molecular level through binding interactions with these biomolecules
Propriétés
IUPAC Name |
2,4-dimethoxy-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-23-13-5-6-14(16(10-13)24-2)18(22)19-12-4-7-15-11(9-12)3-8-17(21)20-15/h4-7,9-10H,3,8H2,1-2H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFLAPMJOCXTDKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)CC3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(6-chloropyridin-3-yl)methyl]-2,3-dihydro-1H-imidazol-2-one](/img/structure/B2977079.png)

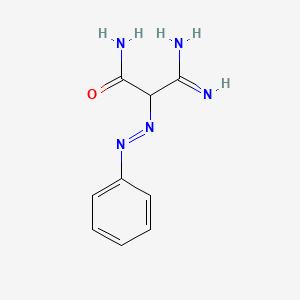
![8-Methyl-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2977083.png)
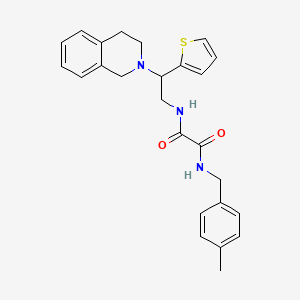
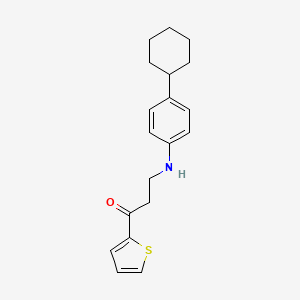
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2977090.png)
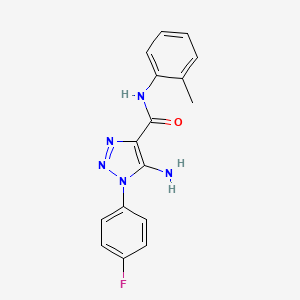
![2-[[1-[2-(4-Fluorophenyl)acetyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2977095.png)
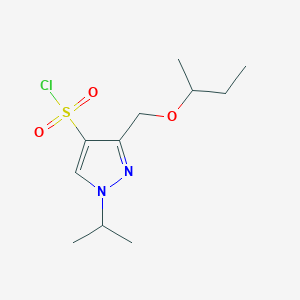
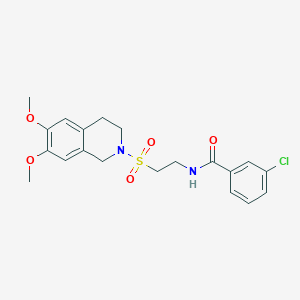
![6-Chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid hydrochloride hydrate](/img/structure/B2977099.png)
![2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2977100.png)
![5-(2-Propoxy-ethyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B2977101.png)
